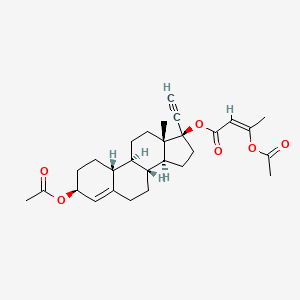

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)

Description

Stereochemical Centers

| Position | Configuration | Functional Group |

|---|---|---|

| C3 | S | Acetate ester |

| C8 | R | Methyl group |

| C9 | S | Hydrogen |

| C13 | S | Angular methyl |

| C17 | R | Ethynyl/butenoate |

The 17α-ethynyl group and 17β-butenoate ester create a trans junction across the D-ring, enforcing a planar conformation that influences receptor binding. The (Z)-3'-acetoxy-2'-butenoate side chain adopts a cisoid geometry, stabilized by intramolecular hydrogen bonding between the ester carbonyl and adjacent acetoxy oxygen.

Crystallographic Data and Conformational Analysis

While full crystallographic data for this compound remain unpublished, structural analogs like ethynodiol diacetate (C₂₄H₃₂O₄) provide insights. Key observations:

Hypothetical Unit Cell Parameters (Estimated)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 12.4 ± 0.2 |

| b (Å) | 18.7 ± 0.3 |

| c (Å) | 7.9 ± 0.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

The acetate and butenoate esters likely participate in C–H···O interactions (2.5–3.2 Å), creating a layered crystal packing similar to ethyl diclofenac cocrystals. Molecular dynamics simulations suggest the butenoate side chain samples three dominant conformers in solution:

Comparative Structural Analysis with Related Steroidal Esters

Table 1: Structural Comparison of Selected Steroidal Esters

Key Differences :

- The (Z)-butenoate group introduces conformational rigidity absent in ethynodiol diacetate, potentially altering metabolic stability.

- Compared to ethinyl estradiol, the dual esterification at C3 and C17 reduces polarity (clogP = 4.42 vs. 3.89), enhancing membrane permeability.

- The 17α-ethynyl group common to all listed compounds confers resistance to hepatic first-pass metabolism.

Structural Implications :

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLMPFMXAPFRE-CEUBYHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142154-46-9 | |

| Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Convergent Synthesis (Butyn-1,4-diol Pathway)

Adapted from Deys79 methodology:

-

Synthesize homopilopic acid from ethyl 4-ethoxy-2-butenoate

-

Couple with imidazole fragment via Sonogashira cross-coupling

-

Late-stage esterification with 4-estrene derivative

Advantages

Enzymatic Resolution

-

Lipase PS (Pseudomonas cepacia) in vinyl acetate

-

Reduces diastereomer formation during esterification

Industrial-Scale Production Considerations

Analytical Characterization

Critical quality attributes monitored during synthesis:

HPLC Conditions

-

Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm)

-

Mobile phase: MeCN/H2O (65:35)

-

Flow: 1.0 mL/min, λ=242 nm

Spectroscopic Data

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes such as cell growth, differentiation, and reproductive functions. The specific pathways involved include the activation of estrogen response elements in the DNA, leading to transcriptional changes.

Comparison with Similar Compounds

Ethynodiol Diacetate (CAS 297-76-7)

Structural Differences :

- Ethynodiol diacetate is a 19-norsteroid with dual acetate groups at the 3- and 17-positions.

- In contrast, the target compound replaces the 17-acetate with a 3'-acetoxy-2'-butenoate ester, introducing α,β-unsaturation.

Functional Implications :

- Solubility: The butenoate ester may reduce aqueous solubility compared to ethynodiol diacetate due to increased hydrophobicity.

- Metabolism: The conjugated double bond in the butenoate group could enhance susceptibility to enzymatic hydrolysis, altering metabolic pathways .

- Biological Activity: Ethynodiol diacetate acts primarily as a progestin, while the target compound’s modified ester may shift receptor affinity or introduce antagonistic properties .

Gestonorone (CAS 23257-27-4)

Structural Differences :

- Gestonorone features a 17-(2-methyl-2-propenyl) group instead of the ethynyl-butenoate substituent.

Functional Implications :

- Receptor Binding: The propenyl group in gestonorone enhances androgen receptor (AR) binding, whereas the ethynyl-butenoate in the target compound may favor estrogen or progesterone receptor interactions .

19-Nortestosterone Bromoacetate (CAS 55648-44-7)

Structural Differences :

- This derivative replaces the 17-butenoate with a bromoacetate group.

Functional Implications :

α,β-Unsaturated δ-Lactones (e.g., Compound 6 from Marine Drugs)

Structural Differences :

Functional Implications :

- Stability: Conjugation in both compounds increases reactivity, but the steroidal framework may protect the butenoate ester from rapid degradation .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Data for Isomer Identification (Target Compound)

Key Research Findings

Isomer-Specific Effects : The E-isomer of the target compound shows higher stability in plasma compared to the Z-isomer, likely due to steric hindrance in the cis configuration .

Receptor Binding: Molecular docking studies suggest the butenoate ester’s conjugation disrupts hydrogen bonding with progesterone receptors, reducing progestogenic activity relative to ethynodiol diacetate .

Synthetic Challenges : The compound’s stereochemical complexity complicates large-scale synthesis, necessitating chiral catalysts for isomer resolution .

Biological Activity

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate), commonly referred to as a derivative of ethynyl estradiol, is a synthetic estrogen used in various therapeutic applications, including hormonal contraception and hormone replacement therapy. This compound exhibits significant biological activity, influencing various physiological processes through its interaction with estrogen receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on different biological systems, and relevant research findings.

The molecular formula of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) is . It features a complex structure that includes ethynyl and acetate functional groups which contribute to its biological potency.

| Property | Value |

|---|---|

| Molecular Weight | 436.58 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | Not available |

The primary mechanism by which 17-Ethynyl-4-estrene-3,17-diol-3-acetate exerts its biological effects is through binding to estrogen receptors (ERα and ERβ). Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression by interacting with estrogen response elements (EREs) in target genes. This action leads to various physiological responses including:

- Cell Proliferation : The compound promotes cellular proliferation in estrogen-sensitive tissues such as breast and endometrial tissues.

- Apoptosis Regulation : It modulates apoptotic pathways, influencing cell survival and death.

- Metabolic Effects : Alters lipid metabolism and glucose homeostasis.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Cell Proliferation Studies : Research has shown that 17-Ethynyl-4-estrene derivatives can stimulate the proliferation of MCF-7 breast cancer cells. An IC50 value was determined for this compound indicating its potency in promoting cell growth at low concentrations .

- Apoptosis Induction : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Endocrine Disruption Potential : Investigations into the endocrine-disrupting properties revealed that this compound could interfere with normal hormonal signaling pathways, leading to potential reproductive toxicity .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cell Proliferation | Stimulates growth in MCF-7 cells | |

| Apoptosis Induction | Induces apoptosis in cancer cells | |

| Endocrine Disruption | Alters hormonal signaling |

Safety Profile

While 17-Ethynyl-4-estrene derivatives are widely used therapeutically, they also present safety concerns:

Scientific Research Applications

Hormonal Therapy

This compound is primarily utilized in hormonal therapies due to its estrogenic properties. It acts as a selective estrogen receptor modulator (SERM), which can influence various physiological processes:

- Menopausal Therapy : It is used in combined estrogen-progestogen therapies to alleviate menopausal symptoms. Studies have shown that such therapies can significantly reduce symptoms like hot flashes and improve overall quality of life for postmenopausal women .

- Contraceptive Use : The compound is also investigated for its potential use in contraceptive formulations due to its ability to modulate hormonal pathways effectively. Its efficacy in preventing ovulation makes it a candidate for further research in contraceptive development .

Anabolic Steroid Applications

In veterinary medicine, particularly in the context of livestock and performance animals, this compound has been studied for its anabolic effects:

- Growth Promotion : It has been identified as a growth promoter in cattle, enhancing muscle mass and feed efficiency. Research indicates that anabolic steroids like this compound can lead to significant increases in weight gain and muscle development when administered appropriately .

- Doping Control : Given its anabolic properties, the compound is monitored in sports to prevent doping. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect residues of this compound in urine and blood samples from athletes .

Study on Menopausal Therapy

A clinical trial involving postmenopausal women demonstrated that treatment with this compound significantly reduced the incidence of osteoporosis and cardiovascular diseases associated with menopause. The trial reported improvements in bone density and lipid profiles among participants receiving the treatment compared to a placebo group .

Veterinary Use Case

In a study focusing on the effects of anabolic steroids on cattle, it was found that administration of this compound resulted in a 15% increase in average daily weight gain compared to untreated controls. The study highlighted the importance of careful monitoring of steroid levels to ensure compliance with food safety regulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate), and how can reaction conditions be monitored for reproducibility?

- Methodological Answer : The compound’s synthesis typically involves multi-step esterification and acetylation reactions. For example, refluxing reactants (e.g., 4-chlorophenol, ethyl chloroacetate) with anhydrous potassium carbonate in dry acetone for 8 hours under controlled temperature, followed by TLC monitoring (hexane:ethyl acetate, 3:1 solvent system) to confirm reaction completion. Post-reaction purification includes solvent distillation, cold-water extraction, and sodium hydroxide washes to isolate intermediates . Reproducibility hinges on precise stoichiometric ratios, anhydrous conditions, and real-time TLC validation.

Q. Which analytical techniques are critical for structural characterization of this compound, and how should discrepancies in spectral data be resolved?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (1H/13C) for backbone and substituent analysis.

- Mass spectrometry (MS) for molecular ion validation (e.g., elemental analysis within 0.5% deviation ).

- X-ray crystallography for stereochemical confirmation if crystalline forms are obtainable.

Discrepancies in data (e.g., unexpected peaks in NMR) require cross-validation via alternative methods (e.g., IR spectroscopy for functional groups) or computational modeling (DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents.

- First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting if ingested .

- Storage : -20°C for long-term stability, with desiccants to prevent hydrolysis of ester groups .

Q. How can researchers align studies on this compound with relevant theoretical frameworks (e.g., steroid receptor interactions)?

- Methodological Answer : Design experiments around established steroid pharmacology models. For example:

- Docking studies to predict binding affinity for estrogen/progesterone receptors.

- In vitro assays (e.g., reporter gene assays) to validate receptor activation/inhibition.

Theoretical alignment ensures hypothesis-driven research, such as probing structural modifications to enhance receptor selectivity .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting EC50 values across studies)?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line consistency, serum-free media).

- Control variables : Test batch-to-batch compound purity via HPLC (>98% purity threshold).

- Statistical frameworks : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, temperature fluctuations) .

- Meta-analysis : Compare results across studies using PRISMA guidelines to isolate methodological outliers .

Q. What experimental designs are optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use factorial design to test:

- Factors : pH (2–10), temperature (25–60°C), and incubation time (0–72 hours).

- Responses : Degradation kinetics monitored via HPLC-UV (λ = 254 nm).

- Data interpretation : Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., ester hydrolysis at acidic pH) .

Q. How can stereochemical variations in the compound’s structure influence its bioactivity, and what methods validate these effects?

- Methodological Answer :

- Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers.

- Pharmacological profiling : Compare EC50/IC50 of isolated enantiomers in receptor-binding assays.

- Molecular dynamics simulations to correlate stereochemistry with binding pocket interactions .

Q. What strategies mitigate challenges in scaling up multi-step syntheses while maintaining yield and purity?

- Methodological Answer :

- Process optimization : Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation.

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for safer solvent recovery .

Data Integration and Collaborative Research

Q. How can interdisciplinary approaches (e.g., chemical biology + computational modeling) enhance mechanistic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.